N~2~-(4-bromophenyl)-N~2~-(methylsulfonyl)-N-[3-(propan-2-yloxy)phenyl]glycinamide
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Overview
Description
N~2~-(4-bromophenyl)-N~2~-(methylsulfonyl)-N-[3-(propan-2-yloxy)phenyl]glycinamide is a synthetic organic compound that belongs to the class of glycinamides This compound is characterized by the presence of a bromophenyl group, a methylsulfonyl group, and a propan-2-yloxyphenyl group attached to a glycinamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(4-bromophenyl)-N~2~-(methylsulfonyl)-N-[3-(propan-2-yloxy)phenyl]glycinamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the glycinamide backbone: This can be achieved by reacting glycine with appropriate amine derivatives under controlled conditions.
Introduction of the bromophenyl group: This step may involve a bromination reaction using bromine or a brominating agent.
Attachment of the methylsulfonyl group: This can be done through sulfonylation reactions using reagents like methylsulfonyl chloride.
Incorporation of the propan-2-yloxyphenyl group: This step may involve etherification reactions using propan-2-ol and phenol derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N~2~-(4-bromophenyl)-N~2~-(methylsulfonyl)-N-[3-(propan-2-yloxy)phenyl]glycinamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in polar solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a drug candidate or pharmaceutical intermediate.
Industry: Utilized in the development of new materials or as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of N2-(4-bromophenyl)-N~2~-(methylsulfonyl)-N-[3-(propan-2-yloxy)phenyl]glycinamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N~2~-(4-chlorophenyl)-N~2~-(methylsulfonyl)-N-[3-(propan-2-yloxy)phenyl]glycinamide
- N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)-N-[3-(propan-2-yloxy)phenyl]glycinamide
- N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)-N-[3-(propan-2-yloxy)phenyl]glycinamide
Uniqueness
N~2~-(4-bromophenyl)-N~2~-(methylsulfonyl)-N-[3-(propan-2-yloxy)phenyl]glycinamide is unique due to the presence of the bromophenyl group, which can impart distinct chemical and biological properties compared to its chloro, fluoro, or methyl analogs. The bromine atom may influence the compound’s reactivity, binding affinity, and overall biological activity.
Properties
Molecular Formula |
C18H21BrN2O4S |
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Molecular Weight |
441.3 g/mol |
IUPAC Name |
2-(4-bromo-N-methylsulfonylanilino)-N-(3-propan-2-yloxyphenyl)acetamide |
InChI |
InChI=1S/C18H21BrN2O4S/c1-13(2)25-17-6-4-5-15(11-17)20-18(22)12-21(26(3,23)24)16-9-7-14(19)8-10-16/h4-11,13H,12H2,1-3H3,(H,20,22) |
InChI Key |
WKKJEHLSXPJOKU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)NC(=O)CN(C2=CC=C(C=C2)Br)S(=O)(=O)C |
Origin of Product |
United States |
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